Sculponeatin B

Cytotoxicity Anticancer Research Natural Product Screening

Sculponeatin B (CAS: 85287-60-1) is a naturally occurring ent-kaurane diterpenoid, primarily isolated from the aerial parts of Isodon sculponeatus (syn. Rabdosia sculponeata), a plant species within the Lamiaceae family.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
Cat. No. B12428293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSculponeatin B
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O
InChIInChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10?,11?,12?,13?,14?,16?,18-,19-,20-/m0/s1
InChIKeyVITOUEAQSWAQLD-HQDZJOIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sculponeatin B for Research: Understanding the Baseline Profile of This ent-Kaurane Diterpenoid


Sculponeatin B (CAS: 85287-60-1) is a naturally occurring ent-kaurane diterpenoid, primarily isolated from the aerial parts of Isodon sculponeatus (syn. Rabdosia sculponeata), a plant species within the Lamiaceae family [1]. Its chemical structure is defined by the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol . As a member of the diverse 6,7-seco-ent-kaurane class, Sculponeatin B is characterized by a complex, polycyclic scaffold and is a subject of ongoing investigation for its biological properties [2].

Why Generic Substitution of Sculponeatin B with Other Isodon Diterpenoids Fails


The ent-kaurane diterpenoid class from Isodon species exhibits significant functional diversity, rendering members non-interchangeable for research. Potency and selectivity are highly dependent on subtle structural variations, such as the presence of acetal bridges or the specific oxidation state of the core skeleton. For example, Sculponeatin B's distinct acetal structure sets it apart from many analogues [1]. Critically, a comparative study of 24 diterpenoids found that while most were more potent in vitro than oridonin, Sculponeatin B was one of only two compounds that were not . This starkly illustrates that even closely related natural products from the same source can possess profoundly different bioactivity profiles, making precise compound selection essential for experimental validity and reproducibility.

Sculponeatin B: Quantitative Evidence for Differential Selection in Research


Comparative Cytotoxicity of Sculponeatin B vs. Oridonin in HeLa Cervical Cancer Cells

In a direct head-to-head comparison against a positive control, oridonin, Sculponeatin B exhibited a distinct and weaker cytotoxic profile in HeLa cells. While most of the 24 tested diterpenoids showed stronger in vitro activity than oridonin, Sculponeatin B was one of only two compounds that did not outperform the control .

Cytotoxicity Anticancer Research Natural Product Screening

Differential Cytotoxic Potency: Sculponeatin B vs. Sculponeatin N in Leukemia and Liver Cancer Cell Lines

Cross-study comparison reveals a substantial difference in cytotoxic potency between Sculponeatin B and its more recently discovered analog, Sculponeatin N, across two distinct tumor cell lines. Sculponeatin N demonstrates significantly greater potency than Sculponeatin B against both K562 and HepG2 cells [1].

Leukemia Research Hepatocellular Carcinoma Comparative Cytotoxicity

Contrasting Antitumor Efficacy in Vivo: Sculponeatin B vs. Sculponeatin C

In vivo studies using a mouse model inoculated with Ehrlich ascites carcinoma cells revealed a critical distinction between closely related analogs. Sculponeatin C was identified as one of the most effective compounds for extending lifespan, whereas Sculponeatin B showed no such in vivo benefit and was not among the most effective compounds tested .

In Vivo Antitumor Activity Preclinical Development Mouse Xenograft Model

Sculponeatin B: Recommended Research and Industrial Application Scenarios Based on Evidence


Structure-Activity Relationship (SAR) Control Studies

Given its uniquely low activity compared to structurally similar compounds like oridonin and sculponeatin C in both HeLa cells and an in vivo mouse model, Sculponeatin B serves as an ideal negative control or baseline compound for SAR studies within the ent-kaurane diterpenoid class . Its use can help validate the activity of more potent analogs and elucidate which structural features (e.g., specific acetal formations) are critical for cytotoxic and antitumor activity.

Differentiation from Sculponeatin N in Potency-Sensitive Assays

For research that requires a clear distinction in cytotoxic potency between related natural products, the pair of Sculponeatin B and Sculponeatin N provides a valuable experimental set. Sculponeatin B exhibits moderate IC50 values (e.g., 1.62 μM in K562 cells), while Sculponeatin N is substantially more potent (0.21 μM in the same cell line) [1]. This 7.7-fold difference allows researchers to investigate the impact of specific functional group modifications on target engagement and cell-killing efficacy.

Reference Standard for Analytical Method Development

As a well-defined diterpenoid with a unique acetal structure and established spectroscopic data, Sculponeatin B can be employed as a reference standard for the isolation and characterization of novel compounds from Isodon species [2]. Its distinct NMR and MS signatures facilitate the dereplication process and ensure accurate identification of both known and potentially new diterpenoid scaffolds in complex plant extracts.

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